molecular formula C10H9BrN2O2 B13895345 8-Bromo-2,4-dimethoxy-1,5-naphthyridine

8-Bromo-2,4-dimethoxy-1,5-naphthyridine

Cat. No.: B13895345
M. Wt: 269.09 g/mol
InChI Key: QJDQDVIUCFNCLM-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dimethoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are characterized by a fused system of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,4-dimethoxy-1,5-naphthyridine typically involves the bromination of 2,4-dimethoxy-1,5-naphthyridine. One common method is the reaction of 2,4-dimethoxy-1,5-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 8-position of the naphthyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,4-dimethoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Cross-Coupling: Palladium catalysts and ligands are typically used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine, while cross-coupling reactions can produce various biaryl compounds.

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dimethoxy-1,5-naphthyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to DNA, thereby interfering with cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,4-dimethoxy-1,5-naphthyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and electronic properties.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

8-bromo-2,4-dimethoxy-1,5-naphthyridine

InChI

InChI=1S/C10H9BrN2O2/c1-14-7-5-8(15-2)13-9-6(11)3-4-12-10(7)9/h3-5H,1-2H3

InChI Key

QJDQDVIUCFNCLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C(C=CN=C12)Br)OC

Origin of Product

United States

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